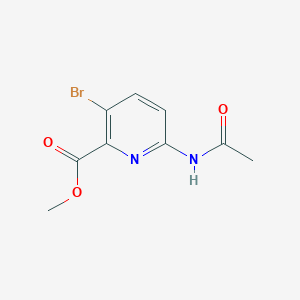

Methyl 6-acetamido-3-bromopicolinate

Description

Methyl 6-acetamido-3-bromopicolinate (CAS No. 36052-26-3) is a brominated picolinate derivative featuring an acetamido (-NHCOCH₃) group at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity.

Key inferred properties:

Properties

IUPAC Name |

methyl 6-acetamido-3-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWQHXXOYHKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-acetamido-3-bromopicolinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 6-amino-2-picolinate followed by acetylation. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-acetamido-3-bromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxo derivatives or dehalogenated compounds.

Coupling Reactions: Products are often biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 6-acetamido-3-bromopicolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-acetamido-3-bromopicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: 6-Acetamido vs. 6-Amino: The acetyl group in this compound reduces hydrogen-bonding capacity and increases steric hindrance compared to the amino analog. This likely decreases solubility in polar solvents but enhances permeability in lipid-rich environments (e.g., cell membranes) . Bromine Position: 3-Bromine (meta to ester) in the target compound vs. 4- or 5-Br in analogs alters electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions.

- Synthetic Complexity: Methyl 6-amino-3-bromopicolinate is synthesized via esterification of 6-amino-3-bromopyridine with methanol and bromoformic acid . The acetamido derivative likely requires an additional acetylation step, increasing synthetic complexity and cost.

Biological Activity

Methyl 6-acetamido-3-bromopicolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an acetamido group at the sixth position and a bromine atom at the third position. Its molecular formula is , with a molecular weight of approximately 246.06 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : The compound may act on various enzymes, potentially disrupting metabolic pathways.

- Modulate Cellular Receptors : Interaction with cellular receptors could influence signaling pathways involved in cell growth and apoptosis.

- Exhibit Antimicrobial Properties : Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in combating bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative analysis shows its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 μg/mL |

| Staphylococcus aureus | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results highlight its potential utility as an antibacterial agent, particularly against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound demonstrated a reduction in cell viability at concentrations above 20 μM.

- Lung Cancer (A549) : Significant cytotoxic effects were observed, with IC50 values around 15 μM.

Case Studies

-

Study on Antimicrobial Efficacy :

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial pathogens. The results confirmed its effectiveness as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria . -

Anticancer Research :

A recent investigation into the anticancer properties of the compound revealed that it activates caspase pathways in MCF-7 cells, leading to increased apoptosis rates. This study suggests potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.